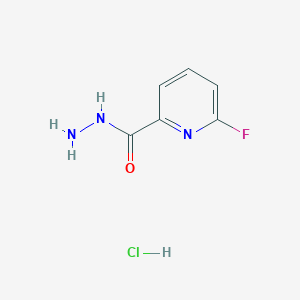

6-Fluoropyridine-2-carbohydrazide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoropyridine-2-carbohydrazide hydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated pyridines and their synthesis, which can be related to the compound . Fluorinated pyridines are important in medicinal chemistry due to their potential biological activities and their use as building blocks in the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of fluorinated pyridines can be complex and involves multiple steps. For instance, favipiravir, a related compound, is synthesized through a four-step process including amidation, nitrification, reduction, and fluorination, with an overall yield of about 8% . Another example is the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which involves substitution and hydrolysis steps with a total yield of 63.69% . These methods highlight the complexity and the careful optimization required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is often characterized by the presence of a planar ring system and the ability to form hydrogen bonds, which can influence their biological activity. For example, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide shows that the molecule is almost planar and forms a 6-member ring through an intramolecular hydrogen bond . This planarity and hydrogen bonding capability are important for the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, which are essential for their functionalization and use in further chemical synthesis. The halogen dance reaction is one such method that allows for the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can then be used to generate a variety of pentasubstituted pyridines . Additionally, diazotization-fluorination reactions have been used to synthesize lower fluorinated pyridines, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines are influenced by the presence of fluorine atoms and other substituents on the pyridine ring. Fluorine atoms can affect the electron distribution within the molecule, influencing properties such as acidity, basicity, and reactivity. For example, the introduction of amino groups on terpyridines has been shown to result in highly fluorescent compounds, with the fluorescence properties being affected by the number of pyridine rings and the solvent polarity . These properties are crucial for the application of fluorinated pyridines in various fields, including materials science and drug development.

Aplicaciones Científicas De Investigación

Organic Synthesis and Functionalization

Efficient Functionalization for Cognition Enhancers : 2-Fluoro-4-methylpyridine, a close relative to 6-Fluoropyridine-2-carbohydrazide hydrochloride, has been efficiently functionalized into novel alkylating agents for synthesizing cognition-enhancing drug candidates, such as DMP 543, highlighting its utility in developing therapeutics targeting cognitive disorders (Pesti et al., 2000).

Regiochemical Flexibility : Research on 2,3,5-trihalopyridines demonstrated the selective introduction of functional groups at specific positions, providing valuable building blocks for pharmaceutical research. This work underscores the potential of halogenated pyridines in synthesizing diverse and structurally complex molecules (Bobbio & Schlosser, 2001).

Medicinal Chemistry and Drug Discovery

Antitumor Agents Development : A series of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, structurally related to 6-Fluoropyridine derivatives, have shown moderate cytotoxic activity. These findings contribute to the search for new antitumor agents, illustrating the importance of fluoropyridines in medicinal chemistry (Tsuzuki et al., 2004).

Material Science and Fluorescence Studies

Chemosensor for Metal Ions : The synthesis of porphyrin-appended terpyridines demonstrates the application of fluoropyridine derivatives as potential fluoroionophores for recognizing metal ions, specifically cadmium. This research highlights the role of fluorinated pyridines in environmental monitoring and the development of sensitive fluorescent chemosensors (Luo et al., 2007).

Catalysis and Fluorination Techniques

Selective Fluorination : Studies on the fluorination of 2-aminopyridines and pyridin-2(1H)-ones have shown high yields and regioselectivities, demonstrating the adaptability of fluoropyridine derivatives in synthesizing fluorinated compounds, pivotal in pharmaceuticals and agrochemicals (Zhou et al., 2018).

Propiedades

IUPAC Name |

6-fluoropyridine-2-carbohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O.ClH/c7-5-3-1-2-4(9-5)6(11)10-8;/h1-3H,8H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBQMFHGTHLSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoropyridine-2-carbohydrazide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-piperidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2528516.png)

![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2528525.png)

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![4-methyl-N-(2-{6-[(pyridin-3-ylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2528530.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![Tert-butyl (1S,2S,5R)-2-bromo-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2528533.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)